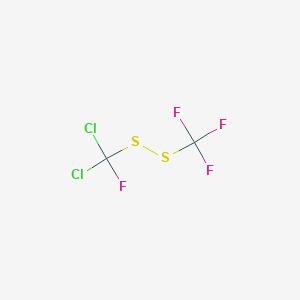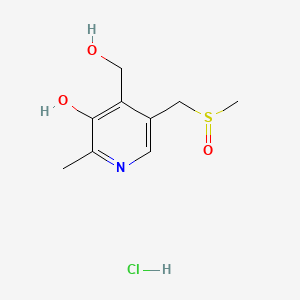
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of indan-1,3-dione derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Vorbereitungsmethoden
The synthesis of 2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method involves the use of carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials . Industrial production methods often employ solvent-free reactions or high-temperature synthesis to achieve the desired product .
Analyse Chemischer Reaktionen
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, facilitating various chemical reactions. It can also form hydrogen bonds and participate in charge transfer processes, which are crucial for its biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride is unique due to its specific structure and properties. Similar compounds include:
Indane-1,3-dione: Known for its versatility and applications in biosensing, bioactivity, and bioimaging.
2-Arylidene-indan-1,3-dione derivatives: These compounds exhibit antiviral, antibacterial, and anti-inflammatory activities.
Indanone derivatives: Used in the design of biologically active compounds for the treatment of Alzheimer’s and AIDS.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
22019-26-7 |
|---|---|
Molekularformel |
C24H26ClNO2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-benzyl-2-[4-(diethylamino)but-2-ynyl]indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-3-25(4-2)17-11-10-16-24(18-19-12-6-5-7-13-19)22(26)20-14-8-9-15-21(20)23(24)27;/h5-9,12-15H,3-4,16-18H2,1-2H3;1H |
InChI-Schlüssel |
FUFOIEIXMCSOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCC1(C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


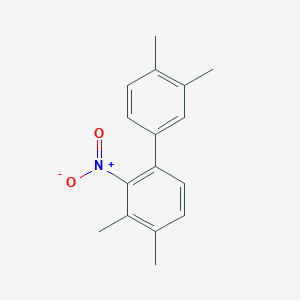
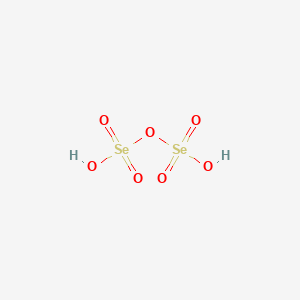

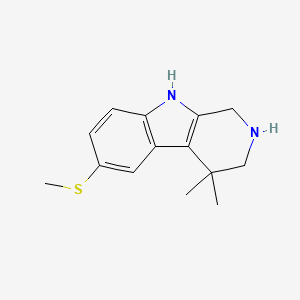
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
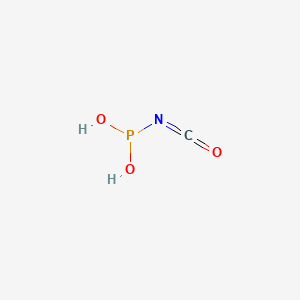
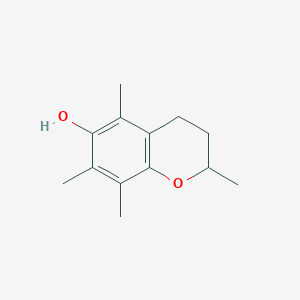
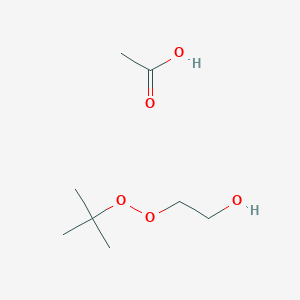
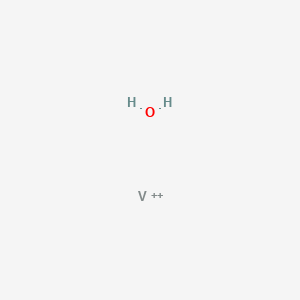

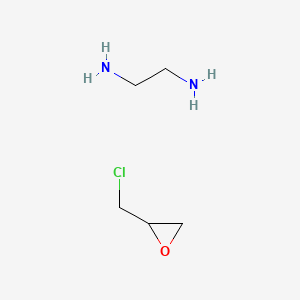
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
